molecular formula C13H27N3O2 B2411729 tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate CAS No. 1557968-78-1

tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate

Cat. No.: B2411729
CAS No.: 1557968-78-1
M. Wt: 257.378
InChI Key: BPENULYOIIKBNH-UHFFFAOYSA-N
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Properties

IUPAC Name

tert-butyl N-[4-(2,2-dimethylhydrazinyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)14-10-6-8-11(9-7-10)15-16(4)5/h10-11,15H,6-9H2,1-5H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPENULYOIIKBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate involves the reaction of tert-butyl carbamate with 4-(2,2-dimethylhydrazin-1-yl)cyclohexylamine. The reaction typically occurs under mild conditions, often at room temperature, using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for experimental purposes. The compound is stored at a temperature of 4 degrees Celsius and is typically in the form of an oil.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate involves its interaction with molecular targets and pathways related to oxidative stress and cellular signaling. The compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It also influences various biochemical pathways, including those involved in inflammation and cell survival.

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate is unique due to its specific hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in research for developing new antioxidants and studying oxidative stress mechanisms.

Biological Activity

tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate is a chemical compound with the molecular formula C13H27N3O2C_{13}H_{27}N_{3}O_{2} and a molecular weight of 257.38 g/mol. It is synthesized through the reaction of tert-butyl carbamate with 4-(2,2-dimethylhydrazin-1-yl)cyclohexylamine. This compound has garnered attention in biological research due to its potential applications in medicinal chemistry and its interactions with various biological systems.

The biological activity of this compound is primarily attributed to its antioxidant properties. The compound acts by scavenging free radicals, thereby preventing oxidative damage to cellular structures. Additionally, it influences biochemical pathways related to inflammation and cell survival, making it a potential candidate for therapeutic applications in conditions characterized by oxidative stress.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives have shown promise in inhibiting the proliferation of cancer cells in vitro. The efficacy of these compounds was evaluated using various cancer cell lines, including lung cancer models (A549, HCC827, and NCI-H358), where they demonstrated significant cytotoxic effects.

Case Study: Antitumor Efficacy

A study evaluated the biological activity of similar compounds against human lung cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting effective inhibition of tumor growth. For example:

CompoundCell LineIC50 (μM)
Compound AA5496.75 ± 0.19
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3580.85 ± 0.05

These findings suggest that modifications to the hydrazine moiety may enhance antitumor activity while minimizing toxicity to normal cells.

Antimicrobial Activity

In addition to antitumor properties, some studies have explored the antimicrobial effects of related compounds. Testing against Gram-positive and Gram-negative bacteria revealed notable activity, indicating potential applications in treating infections.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other carbamate derivatives. Its hydrazine group contributes to its reactivity and biological efficacy.

Compound NameStructureBiological Activity
tert-butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamateStructureModerate antitumor activity
tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamateStructureLow antimicrobial activity

The distinct chemical reactivity associated with the hydrazine functional group enhances its value in research focused on oxidative stress and potential therapeutic applications.

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